Dodecylmagnesium bromide

Description

Historical Trajectory and Contemporary Relevance of Organomagnesium Reagents

The journey of organomagnesium reagents began in 1900 with the work of French chemist Victor Grignard. reachemchemicals.comacs.org Grignard discovered that reacting an organic halide with magnesium metal in an ether solvent produced a highly reactive organomagnesium compound. ebsco.combyjus.com This discovery was a landmark achievement, providing chemists with a straightforward and effective method for creating carbon-carbon bonds, a task that was previously challenging. byjus.comnumberanalytics.com The profound importance of this work was recognized with the awarding of the Nobel Prize in Chemistry to Grignard in 1912. acs.orgebsco.comnumberanalytics.comnumberanalytics.com

Grignard reagents, represented by the general formula R-Mg-X (where R is an organic group and X is a halogen), are characterized by a polarized carbon-magnesium bond, which imparts a partial negative charge on the carbon atom, making it highly nucleophilic. byjus.comnumberanalytics.com This inherent reactivity allows them to attack a wide array of electrophilic centers, most notably carbonyl compounds (aldehydes, ketones, esters) to produce alcohols. reachemchemicals.comebsco.combyjus.com Further research, such as the work by Wilhelm Schlenk, revealed that the structure of Grignard reagents in solution is more complex than the simple RMgX formula suggests, existing in equilibrium with diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species, a concept known as the Schlenk Equilibrium. acs.orgebsco.com

Despite being over a century old, Grignard reagents have not been relegated to historical footnotes. Their versatility, efficiency, and the broad scope of their reactions ensure their continued and widespread use in modern organic synthesis. numberanalytics.comnumberanalytics.comias.ac.in They remain indispensable tools in both academic laboratories and industrial processes for the synthesis of fine chemicals, pharmaceuticals, and complex natural products. numberanalytics.comnumberanalytics.comnumberanalytics.com

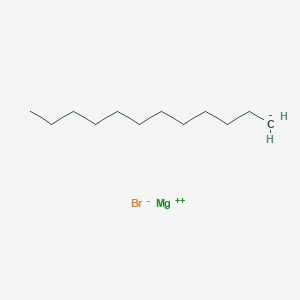

Dodecylmagnesium Bromide as a Specific Organomagnesium Reagent

This compound is a specific Grignard reagent with the chemical formula CH₃(CH₂)₁₁MgBr. sigmaaldrich.com In this compound, the 'R' group is a dodecyl group, a long, 12-carbon alkyl chain. This reagent serves as a powerful nucleophile, designed to introduce this dodecyl chain into a target molecule.

The preparation of this compound follows the classic Grignard synthesis protocol: dodecyl bromide is reacted with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). acs.org The reaction must be conducted under inert and anhydrous conditions, as Grignard reagents react vigorously with water and atmospheric oxygen. acs.orgebsco.com Commercially, it is often available as a solution, typically 1.0 M in diethyl ether. sigmaaldrich.comsigmaaldrich.com The long alkyl chain gives it distinct physical and chemical properties, influencing its solubility and reactivity in various organic transformations. chembk.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 15890-72-9 sigmaaldrich.com |

| Chemical Formula | C₁₂H₂₅BrMg glpbio.com |

| Linear Formula | CH₃(CH₂)₁₁MgBr sigmaaldrich.com |

| Molecular Weight | 273.54 g/mol sigmaaldrich.com |

| Appearance | Colorless to light yellow liquid chembk.comchemicalbook.com |

| Density | 0.843 g/mL at 25 °C (for 1.0 M solution in diethyl ether) sigmaaldrich.com |

| Typical Concentration | 1.0 M in diethyl ether sigmaaldrich.com |

Scope and Significance of this compound in Academic Research

This compound is utilized in a variety of specialized applications in academic research, where the introduction of a long, non-polar alkyl chain is desired. Its significance is demonstrated across diverse fields from materials science to the synthesis of highly functionalized organic molecules.

One area of research involves the synthesis of organosilanes. For instance, this compound has been used to prepare long-chain alkyl silanes like dimethyldidodecylsilane and tetradodecylsilane by reacting it with appropriate chlorosilane precursors. google.comacs.org These compounds are of interest for their unique material properties.

In another application, this compound serves as a key reagent in the synthesis of specific phosphorus compounds. Research has shown its utility in reacting with phosphoryl chloride to create dodecyl didodecylphosphinate and, through a related pathway, didodecyl dodecylphosphonate. nih.gov These reactions showcase the reagent's ability to form carbon-phosphorus bonds, leading to molecules with potential applications as extractants or ligands.

The reagent is also employed in more complex, stereoselective reactions. In the field of asymmetric synthesis, this compound has been used in copper-catalyzed conjugate additions to chromones. rug.nl While the reaction with the long dodecyl chain showed lower conversion compared to smaller alkyl Grignards, it still proceeded with good yield and high enantioselectivity, demonstrating its utility in creating chiral molecules. rug.nl

Furthermore, this compound has been used in surface modification chemistry. Researchers have successfully attached dodecyl groups to brominated amorphous carbon substrates via Grignard reactions, a method for altering the surface properties of materials. nih.gov Other studies have explored its use in the functionalization of polymer side chains, such as in the synthesis of ester-functionalized poly(3-hexylthiophene) derivatives, to tune the material's mechanical and electronic properties. acs.org

Table 2: Selected Research Applications of this compound

| Area of Research | Reactants | Product(s) | Research Finding |

|---|---|---|---|

| Organosilane Synthesis | This compound, Dimethyldichlorosilane | Dimethyldidodecylsilane | Effective for producing long-chain alkyl silanes. google.com |

| Organophosphorus Chemistry | This compound, Phosphoryl chloride, 1-Dodecanol (B7769020) | Dodecyl didodecylphosphinate | Enables the selective synthesis of phosphinates with long alkyl chains. nih.gov |

| Asymmetric Synthesis | This compound, 4H-Chromen-4-one, Copper catalyst | Enantiomerically enriched 2-dodecylchroman-4-one | Used in catalytic asymmetric conjugate additions to produce chiral chromanones. rug.nl |

| Surface Modification | This compound, Brominated amorphous carbon | Dodecyl-modified carbon substrate | Demonstrates a method for covalently attaching alkyl chains to carbon surfaces. nih.gov |

| Polymer Chemistry | this compound, Ester-functionalized thiophene (B33073) monomer precursor | Precursor for polythiophene derivative | Used in the synthesis of monomers for functionalized conductive polymers. acs.org |

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

magnesium;dodecane;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25.BrH.Mg/c1-3-5-7-9-11-12-10-8-6-4-2;;/h1,3-12H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHQEXPGNCWWBP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC[CH2-].[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394800 | |

| Record name | Dodecylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15890-72-9 | |

| Record name | Dodecylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization Methodologies for Dodecylmagnesium Bromide

Laboratory-Scale Preparation of Dodecylmagnesium Bromide

The laboratory synthesis of this compound follows the general principles of Grignard reagent preparation, which involves the reaction of an organic halide with magnesium metal in an anhydrous ethereal solvent. chemguide.co.uktestbook.com

Reactant Precursors and Solvent Systems

The primary reactants for the synthesis of this compound are 1-bromododecane (B92323) (dodecyl bromide) and magnesium metal, typically in the form of turnings or powder. google.com High purity of the reactants is crucial for a successful reaction. The magnesium is often coated with a passivating layer of magnesium oxide, which must be removed or bypassed for the reaction to initiate. wikipedia.orgmnstate.edu

The choice of solvent is critical as it must be anhydrous and capable of stabilizing the Grignard reagent. leah4sci.comnumberanalytics.com Ethereal solvents are required to solvate and stabilize the organomagnesium compound. wikipedia.org

Common Solvent Systems for Grignard Reagent Formation: | Solvent | Key Characteristics | Reference | | --- | --- | --- | | Diethyl ether (Et₂O) | Classic, traditional solvent for Grignard reactions due to its ability to stabilize the reagent. Highly flammable with a low boiling point (34.5°C). | chemguide.co.uknumberanalytics.com | | Tetrahydrofuran (B95107) (THF) | A popular alternative with a higher boiling point than diethyl ether, often used for less reactive halides. leah4sci.comnumberanalytics.com It is miscible with water, which can complicate recovery. d-nb.info | | 2-Methyltetrahydrofuran (2-MeTHF) | A "greener" solvent derived from renewable resources. rsc.org It is less prone to peroxide formation and is immiscible with water, simplifying work-up procedures. d-nb.inforsc.org | | Cyclopentyl methyl ether (CPME) | Another environmentally benign solvent option that is resistant to peroxide formation and forms an azeotrope with water, making it easier to dry. d-nb.inforsc.org |

The reaction must be conducted under strictly anhydrous (water-free) conditions, as Grignard reagents react readily with water, which would destroy the reagent and reduce the yield. chemguide.co.uklibretexts.org All glassware must be scrupulously dried, often in an oven, and the reaction is run under an inert atmosphere of nitrogen or argon to exclude air and moisture. libretexts.org

Reaction Conditions and Process Optimization

The formation of this compound is an exothermic reaction. The process typically involves the dropwise addition of dodecyl bromide dissolved in the chosen anhydrous ether to a stirred suspension of magnesium turnings in the same solvent.

The reaction often has an induction period, a delay before the reaction begins. wikipedia.org Once initiated, the reaction can become vigorous, and the rate of addition of the alkyl halide must be controlled to maintain a gentle reflux, often between 40–50°C for a diethyl ether system. wvu.edu After the addition is complete, the mixture is typically heated at reflux for a period, ranging from 30 minutes to several hours, to ensure all the magnesium has reacted. chemguide.co.uk

Key Parameters for Laboratory-Scale Synthesis:

| Parameter | Typical Specification | Purpose | Reference |

|---|---|---|---|

| Temperature | 40–50°C (reflux in diethyl ether) | To initiate and sustain the reaction without excessive side reactions. | |

| Reaction Time | 2–4 hours | To ensure complete consumption of magnesium. | |

| Atmosphere | Inert (Nitrogen or Argon) | To prevent destruction of the reagent by water or oxygen. |

| Stirring | Vigorous | To facilitate reaction between the liquid and solid phases. | |

Optimization strategies to improve yield and minimize side products, such as the Wurtz coupling reaction, include using a slight excess of the Grignard reagent and carefully controlling the temperature. numberanalytics.comchemrxiv.org Lower temperatures can sometimes suppress the formation of byproducts. mit.edu

Activation Techniques for Magnesium Metal

A critical step in preparing Grignard reagents is the activation of the magnesium metal. wikipedia.org The surface of magnesium is typically coated with a layer of magnesium oxide (MgO), which prevents it from reacting with the organic halide. mnstate.edu Several techniques are employed to break this passivating layer and expose fresh, reactive magnesium surfaces.

Common Magnesium Activation Methods: | Activation Method | Description | Reference | | --- | --- | --- | | Mechanical Activation | Crushing the magnesium pieces in the flask with a glass rod or vigorous stirring to physically break the oxide layer. wikipedia.orgmnstate.edu Sonication can also be used. wikipedia.org | | Chemical Activation with Iodine | Adding a small crystal of iodine, which reacts with the magnesium surface. wikipedia.orgmnstate.edu | | Chemical Activation with 1,2-Dibromoethane (B42909) | A common and reliable method where 1,2-dibromoethane is added. It reacts with the magnesium to form ethylene (B1197577) gas and magnesium bromide, exposing a fresh metal surface. The observation of ethylene bubbles indicates successful activation. wikipedia.orgwvu.eduacs.org | | Using Initiators | Adding a small amount of pre-formed Grignard reagent to start the reaction. wikipedia.org | | Using Hydride Reagents | Utilizing reagents like diisobutylaluminum hydride (DIBALH) to activate the magnesium surface and dry the reaction mixture, allowing initiation at lower temperatures. d-nb.infoacs.org | | Using Specially Prepared Magnesium | Employing highly reactive forms of magnesium, such as Rieke magnesium, which is prepared by reducing a magnesium salt. wikipedia.orgunl.edu |

Isolation and Handling of this compound

Grignard reagents like this compound are rarely isolated as pure solids. wikipedia.org They are typically prepared and handled as solutions in the ethereal solvent in which they were synthesized. wikipedia.org These solutions are highly sensitive to air and moisture and must be handled using air-free techniques, such as in a glovebox or using a Schlenk line under an inert atmosphere (argon or nitrogen). wikipedia.org

For storage, solutions of this compound should be kept in airtight, moisture-free containers under an inert gas. When quenching a reaction involving a Grignard reagent, it is typically done by adding the reaction mixture to an acid solution or to dry ice (solid carbon dioxide) to form a carboxylic acid. chemguide.co.uktamu.edu

Industrial-Scale Production Considerations for this compound

Scaling up the production of Grignard reagents presents significant challenges, primarily related to safety and process control due to the highly exothermic nature of the reaction. uhasselt.behzdr.de The industrial production of Grignard reagents is crucial for manufacturing pharmaceuticals and other fine chemicals. technologynetworks.comnumberanalytics.com

Reactor Design and Process Engineering

Traditional large-scale production has relied on large semi-batch reactors. uhasselt.be However, dissipating the intense heat generated during the reaction in these large vessels is difficult, requiring slow addition of reagents and long reaction times, which can lead to inconsistent product quality. uhasselt.be

Modern industrial approaches are increasingly moving towards continuous-flow processes to mitigate these issues.

Industrial Reactor Technologies for Grignard Synthesis: | Reactor Type | Advantages | Description | Reference | | --- | --- | --- | --- | | Continuous Stirred-Tank Reactors (CSTRs) | Improves heat dissipation, provides more stable production, and allows for precise control of reaction parameters. uhasselt.begordon.edu Minimizes hazards by operating with a smaller reaction volume at any given time. gordon.edu | A cascade of CSTRs can be used, sometimes with a settler to keep the unreacted magnesium in the initial reactor. This allows for continuous formation, coupling, and quenching operations. uhasselt.begordon.edu | | Flow Reactors / Microreactors | Offers superior heat and mass transfer, leading to faster, safer reactions and purer products. fraunhofer.defraunhofer.de The small reactor volume and high surface-area-to-volume ratio allow for excellent temperature control. fraunhofer.deyoutube.com | The organic halide solution is pumped through a packed bed of magnesium shavings within a reactor module. The heat is efficiently removed by a cooling jacket. Multiple modules can be run in parallel for industrial-scale throughput. fraunhofer.defraunhofer.de |

Process engineering for industrial Grignard synthesis focuses on robust control and safety. This includes real-time monitoring of the reaction using in-situ probes like FTIR spectroscopy to track reactant consumption and product formation. hzdr.demt.com This allows for immediate detection of the reaction start and any accumulation of unreacted halide, which could pose a safety risk. hzdr.de Continuous processing in flow reactors or CSTRs also reduces the formation of side products like those from Wurtz coupling, leading to higher selectivity and product quality compared to batch processes. chemrxiv.orgresearchgate.net

Factors Influencing Reaction Kinetics and Yield

The formation of this compound is a nuanced process where several factors can significantly impact the reaction's speed and the amount of product obtained. Key variables include the purity of the magnesium, the choice of solvent, the reaction temperature, and the method used to initiate the reaction.

The purity of the magnesium turnings is critical, with purities greater than 99.5% recommended for optimal results. The surface of the magnesium can become oxidized, which hinders the reaction. Activation of the magnesium surface, often by adding a small amount of iodine or by brief heating, is a common practice to remove this oxide layer and expose the reactive metal. wikipedia.org

The choice of solvent is another determining factor. Anhydrous ether, such as diethyl ether or tetrahydrofuran (THF), is essential as Grignard reagents are highly reactive with water. byjus.com THF is sometimes preferred as it can enhance the reactivity of magnesium at lower temperatures.

The reaction is typically initiated by the dropwise addition of dodecyl bromide to the magnesium suspension. This process is exothermic, and controlling the temperature is crucial. mt.com A temperature range of 40–50°C is often maintained during the reflux period, which typically lasts for 2–4 hours, to ensure the complete consumption of magnesium. The longer carbon chain of dodecyl bromide can lead to steric hindrance, which may necessitate longer reaction times compared to shorter-chain alkyl halides.

Advanced Synthetic Approaches to this compound and Related Functionalized Grignard Reagents

Beyond the traditional direct reaction of an organic halide with magnesium, more advanced methods have been developed for the synthesis of Grignard reagents, including this compound and its functionalized counterparts. These methods offer advantages in terms of functional group tolerance and reaction conditions.

The halogen-magnesium exchange reaction is a powerful alternative for preparing Grignard reagents, especially those containing sensitive functional groups that might not be compatible with the conditions of direct synthesis. researchgate.netharvard.edu This method involves the reaction of an organic halide with a pre-formed Grignard reagent, typically an alkylmagnesium halide like isopropylmagnesium chloride (iPrMgCl). harvard.edu

The reactivity in halogen-magnesium exchange is dependent on the nature of the halogen, with the ease of exchange following the trend I > Br > Cl. The use of lithium chloride (LiCl) as an additive can significantly accelerate the exchange reaction, allowing it to proceed under milder conditions. clockss.org This has expanded the scope of the reaction to include less reactive aryl bromides. clockss.org For instance, tributylmagnesate (nBu3MgLi) can facilitate iodine-magnesium exchange at very low temperatures (-78°C), while the more reactive dibutylisopropylmagnesate (iPr(n)Bu2MgLi) can achieve selective bromine-magnesium exchange at the same temperature. nih.gov

Continuous flow chemistry has emerged as a valuable technique for the synthesis of Grignard reagents, offering improved safety, scalability, and process control. mt.comresearchgate.net In a continuous flow setup, reactants are continuously pumped through a reactor, allowing for better management of the exothermic nature of the Grignard formation and reducing the risks associated with large-scale batch reactions. researchgate.net

This methodology allows for precise control over reaction parameters such as temperature and mixing, leading to higher yields and purity of the product. researchgate.net The use of in-line analytical techniques, such as infrared spectroscopy, in continuous flow systems enables real-time monitoring of the reaction progress, further enhancing process control and optimization. mt.comresearchgate.net Modern industrial facilities are increasingly adopting continuous flow reactors to improve mixing and heat dissipation, thereby minimizing side reactions.

Spectroscopic and Analytical Techniques for this compound Research

A suite of spectroscopic and analytical techniques is employed to characterize this compound and to monitor the progress of its synthesis. These methods provide crucial insights into the structure of the reagent and the kinetics of its formation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of Grignard reagents and for gaining insight into reaction mechanisms. rug.nl For this compound, ¹H NMR spectroscopy in a deuterated solvent like THF reveals characteristic resonances for the dodecyl chain, typically in the range of δ 0.8–1.5 ppm. rsc.org

Detailed NMR studies can help to understand the complex solution-state structure of Grignard reagents, which can exist as a mixture of monomers, dimers, and higher oligomers in what is known as the Schlenk equilibrium. researchgate.net By analyzing the NMR spectra, researchers can gain a deeper understanding of the catalytically active species and the key steps in reactions involving Grignard reagents. rug.nl

Infrared (IR) spectroscopy is widely used for real-time monitoring of Grignard reactions. stk-online.chacs.org By using an in-situ ATR-FTIR probe, it is possible to track the consumption of the alkyl halide reactant and the formation of the Grignard reagent. mt.com The appearance of a characteristic absorbance band in the region of 550–650 cm⁻¹ can confirm the formation of the Mg-C bond. This continuous monitoring allows for the determination of the reaction's initiation point, rate, and endpoint, which is particularly important for managing the exothermic nature of the reaction and ensuring safety, especially during scale-up. mt.comstk-online.ch

Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), is another valuable tool for the analysis of Grignard reaction mixtures. It can be used to identify and quantify the desired product as well as any impurities, such as unreacted dodecyl bromide or side products. walisongo.ac.id

Interactive Data Tables

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Signal | Reference |

| ¹H NMR (in deuterated THF) | δ 0.8–1.5 ppm (dodecyl chain) | rsc.org |

| Infrared (IR) Spectroscopy | 550–650 cm⁻¹ (Mg-C bond) |

Table 2: Factors Influencing this compound Synthesis

| Factor | Influence | Optimized Condition/Recommendation | Reference |

| Magnesium Purity | Higher purity leads to better reactivity and yield. | >99.5% | |

| Solvent | Essential for stabilizing the Grignard reagent; must be anhydrous. | Anhydrous diethyl ether or THF | byjus.com |

| Temperature | Affects reaction rate and side reactions. | 40–50°C during reflux | |

| Reaction Time | Longer chain alkyl halides may require more time for complete reaction. | 2–4 hours | |

| Initiation | Overcomes the passivity of the magnesium oxide layer. | Addition of iodine or brief heating | wikipedia.org |

Raman Spectroscopy for Real-Time Reaction Analysis and Quality Assessment

The core principle of utilizing Raman spectroscopy in this context lies in its ability to probe the vibrational modes of molecules. mt.com As the synthesis of this compound from 1-bromododecane and magnesium metal progresses, the chemical environment changes. These changes are reflected in the Raman spectrum, allowing for the tracking of reactant consumption and product formation in real time. researchgate.net

A key advantage of Raman spectroscopy is its suitability for analyzing organometallic compounds within their reaction media, often ethereal solvents like tetrahydrofuran (THF) or diethyl ether. Unlike infrared (IR) spectroscopy, which can be hampered by strong solvent absorption, Raman spectroscopy is less affected by these solvents, enabling clearer observation of the relevant chemical species. Furthermore, its insensitivity to moisture and carbon dioxide interference makes it a robust tool for monitoring these highly reactive reagents. mdpi.com

Real-Time Reaction Monitoring

In-situ Raman spectroscopy allows for the continuous tracking of the Grignard reaction as it happens. By inserting a fiber optic probe directly into the reaction vessel, spectra can be collected at regular intervals without disturbing the reaction. acs.org This provides a wealth of data on the reaction's progress.

Key spectral features that are typically monitored include:

Disappearance of the C-Br stretch: The carbon-bromine bond in the starting material, 1-bromododecane, has a characteristic Raman peak. As the reaction proceeds and this bond is broken, the intensity of this peak decreases.

Appearance of the Mg-C stretch: The formation of the this compound product is marked by the appearance of a new peak corresponding to the magnesium-carbon bond. The intensity of this peak increases as the concentration of the Grignard reagent rises.

Changes in the C-H stretching region: The vibrational modes of the alkyl chain can also be subtly affected by the formation of the Grignard reagent, providing additional data points for monitoring the reaction.

This real-time data allows chemists to determine the precise endpoint of the reaction, ensuring complete conversion of the starting material and preventing the formation of byproducts that can result from extended reaction times or excess reagents. researchgate.netresearchgate.net

Quality Assessment

Beyond simply monitoring the reaction progress, Raman spectroscopy, often coupled with multivariate analysis techniques like Partial Least Squares (PLS) regression, can be used for the quantitative assessment of Grignard reagent quality. mdpi.comresearchgate.net This is crucial as the presence of impurities or unreacted starting materials can significantly impact the efficacy of subsequent reactions.

One common application is the determination of residual starting material, such as 1-bromododecane, in the final product mixture. By creating a calibration model based on spectra of known concentrations, the concentration of the unreacted halide can be accurately predicted in the final product. dntb.gov.ua This is a significant improvement over traditional methods like titration, which can be time-consuming and prone to error. metrohm.com

Furthermore, Raman spectroscopy can be employed to detect the presence of common adulterants or degradation products. For instance, Grignard reagents are susceptible to degradation by moisture and atmospheric carbon dioxide. mdpi.com These degradation pathways lead to the formation of different chemical species with their own unique Raman signatures, allowing for their detection and quantification.

The table below summarizes key Raman spectral regions and their significance in the analysis of this compound synthesis.

| Spectral Region (cm⁻¹) | Assignment | Significance in Analysis |

| ~2800-3000 | C-H stretching vibrations | Changes can indicate the transformation of the alkyl halide to the Grignard reagent. |

| ~500-700 | C-Br stretching vibration | Disappearance indicates consumption of 1-bromododecane. |

| ~300-500 | Mg-C stretching vibration | Appearance and growth indicate the formation of this compound. |

Interactive Data Table: Hypothetical Raman Data for this compound Synthesis

The following table presents a hypothetical dataset illustrating the changes in Raman peak intensities over the course of a this compound synthesis. This data could be used to build a quantitative model for reaction monitoring.

| Time (minutes) | 1-Bromododecane Peak Intensity (a.u.) | This compound Peak Intensity (a.u.) |

| 0 | 1.00 | 0.00 |

| 10 | 0.85 | 0.15 |

| 20 | 0.60 | 0.40 |

| 30 | 0.35 | 0.65 |

| 40 | 0.10 | 0.90 |

| 50 | 0.02 | 0.98 |

| 60 | 0.01 | 0.99 |

By leveraging the capabilities of Raman spectroscopy for real-time analysis and quality assessment, the synthesis of this compound can be optimized for efficiency, safety, and product quality, aligning with modern process analytical technology principles. researchgate.netspectroscopyonline.com

Fundamental Mechanistic Investigations of Dodecylmagnesium Bromide Reactivity

Theoretical and Computational Chemistry Approaches to Grignard Reagent Formation

The formation of Grignard reagents, including dodecylmagnesium bromide, from the reaction of an organic halide with magnesium metal is a complex process that has been the subject of extensive theoretical and computational investigation. These studies aim to elucidate the underlying reaction mechanisms at a molecular level.

Radical versus Non-Radical Pathways in Magnesium Insertion

The insertion of a magnesium atom into the carbon-bromine bond of dodecyl bromide can theoretically proceed through different pathways. Computational studies have explored both radical and non-radical mechanisms. rsc.orgacs.org The radical pathway involves an initial single-electron transfer (SET) from the magnesium surface to the organic halide, forming a radical anion that subsequently fragments into an alkyl radical and a halide anion. acs.orgnih.gov The alkyl radical then reacts with the magnesium surface.

Influence of Magnesium Cluster Size on Reaction Mechanism

The reaction does not occur with a single magnesium atom in isolation but rather on the surface of magnesium metal, which can be modeled as clusters of magnesium atoms (Mg_n). Theoretical studies have shown that the size of these magnesium clusters plays a critical role in the reaction mechanism and energetics. rsc.orgworldscientific.comworldscientific.com

Quantum-chemical studies using density functional theory (DFT) have investigated the reaction of alkyl halides with Mg_n clusters of varying sizes. worldscientific.comworldscientific.com These calculations reveal that the reaction route and activation barriers are dependent on the cluster size. worldscientific.com For smaller clusters, a radical pathway is often favored. However, as the cluster size increases, a non-radical, molecular pathway can become competitive. rsc.orgworldscientific.com The ionization potential of the magnesium clusters, which changes with size, has been correlated with the barrier heights for the reaction. rsc.org This suggests that the electronic properties of the magnesium surface are a key determinant of the reaction's feasibility and mechanism.

Table 1: Theoretical Findings on the Influence of Magnesium Cluster Size

| Cluster Size (n) | Predominant Pathway | Key Observation |

| Small (e.g., Mg, Mg₂) | Radical | The radical pathway is prevalent. rsc.org |

| Increasing size (e.g., starts at Mg₄) | Non-radical becomes competitive | The non-radical pathway becomes more favorable as cluster size increases. rsc.orgworldscientific.com |

This table is a simplified representation based on theoretical studies and the exact transition point can vary based on the computational model.

Solvation Effects and Cluster Model Implementations

The formation of Grignard reagents is typically carried out in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). These solvent molecules play a crucial role in stabilizing the forming organomagnesium species through coordination with the magnesium center. rsc.orgresearchgate.netrsc.org

Computational models have been developed to account for these solvation effects. rsc.orgresearchgate.net "Microsolvation" models explicitly include a few solvent molecules in the calculation, while continuum models treat the solvent as a uniform medium with a specific dielectric constant. rsc.org Combining these approaches provides a more accurate picture of the reaction in solution. researchgate.net Theoretical studies have demonstrated that solvation significantly impacts the energetics of the Grignard reagent formation and the subsequent equilibria in solution. acs.orgrsc.org The coordination of solvent molecules stabilizes the magnesium species, influencing the reaction pathway and the structure of the resulting Grignard reagent. whiterose.ac.uk

Solution-Phase Equilibria of Organomagnesium Species

Once formed, this compound does not exist as a single, simple species in solution. Instead, it participates in a complex set of equilibria, which are crucial to its reactivity.

The Schlenk Equilibrium and its Dynamic Aspects

In ethereal solutions, Grignard reagents like this compound are involved in the well-known Schlenk equilibrium. acs.orgwikipedia.org This equilibrium describes the disproportionation of the organomagnesium halide (RMgX) into the corresponding diorganomagnesium compound (R₂Mg) and magnesium dihalide (MgX₂).

2 RMgX ⇌ R₂Mg + MgX₂

This equilibrium is dynamic and its position is influenced by several factors, including the nature of the alkyl group (R), the halide (X), the solvent, concentration, and temperature. acs.orglibretexts.org Strongly coordinating solvents such as THF tend to favor the monomeric RMgX species. acs.org The various species present in the Schlenk equilibrium can have different reactivities, and understanding this equilibrium is essential for controlling the outcome of Grignard reactions.

Dimerization and Aggregation Phenomena in this compound Solutions

Beyond the Schlenk equilibrium, Grignard reagents can also exist as dimers, trimers, or higher-order aggregates in solution. acs.orgresearchgate.net The extent of this aggregation is dependent on the same factors that influence the Schlenk equilibrium. acs.org For instance, in less coordinating solvents like diethyl ether, aggregation is more pronounced. acs.orglibretexts.org

Nucleophilic Character and Reaction Pathways of this compound

This compound (C₁₂H₂₅MgBr) is an organomagnesium halide, commonly known as a Grignard reagent. byjus.comchembk.com These reagents are distinguished by their potent nucleophilic character, which allows for the formation of new carbon-carbon bonds, a fundamental process in organic synthesis. byjus.comallen.infiveable.me The reactivity of this compound is primarily dictated by the nature of its carbon-magnesium bond and the specific electrophile it reacts with.

Polar Carbon-Magnesium Bond and Electrophilic Attack

The nucleophilic carbon of this compound readily attacks electron-deficient centers, known as electrophiles. fiveable.me A primary target for such electrophilic attack is the carbonyl carbon of aldehydes, ketones, and esters. masterorganicchemistry.comiitk.ac.in The carbonyl carbon is itself electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.org The reaction proceeds via a nucleophilic addition mechanism, where the dodecyl group forms a new carbon-carbon bond with the carbonyl carbon, leading to a tetrahedral intermediate which, upon acidic workup, yields an alcohol. fiveable.meiitk.ac.in For instance, the reaction with an aldehyde produces a secondary alcohol, while a ketone yields a tertiary alcohol. libretexts.orgmasterorganicchemistry.com

Table 1: Electronegativity Values and Bond Polarity

| Atom | Pauling Electronegativity | Bond | Polarity |

| Carbon (C) | 2.55 | C-Mg | Polar Covalent (Cδ--Mgδ+) |

| Magnesium (Mg) | 1.31 | Mg-Br | Ionic |

| Bromine (Br) | 2.96 |

Synthetic Transformations Mediated by Dodecylmagnesium Bromide

Carbon-Carbon Bond Forming Reactions

The primary application of dodecylmagnesium bromide in organic synthesis is the creation of carbon-carbon bonds. This is achieved through a variety of reactions where the dodecyl anion acts as a potent nucleophile. These reactions are fundamental in constructing more complex molecular architectures from simpler starting materials.

Nucleophilic Additions to Carbonyl Compounds

This compound readily participates in nucleophilic addition reactions with a range of carbonyl-containing compounds. chembk.com The polarized carbon-magnesium bond allows the dodecyl group to attack the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon single bond and a magnesium alkoxide intermediate. masterorganicchemistry.com Subsequent workup with a protic source, typically a dilute acid, yields the corresponding alcohol. chemguide.co.uk

The reaction of this compound with aldehydes and ketones provides a reliable method for the synthesis of secondary and tertiary alcohols, respectively. chemguide.co.ukucalgary.ca The dodecyl group adds to the carbonyl carbon, and upon acidic workup, the intermediate alkoxide is protonated. ucalgary.ca

For instance, the reaction with an aldehyde (RCHO) yields a secondary alcohol where the dodecyl group and the aldehyde's R group are attached to the newly formed stereocenter. Similarly, reaction with a ketone (R₂CO) results in a tertiary alcohol bearing the dodecyl group and the two R groups from the ketone. chemguide.co.uk

Table 1: Reaction of this compound with Aldehydes and Ketones

| Reactant | Product Type | General Structure of Alcohol Product |

|---|---|---|

| Aldehyde (RCHO) | Secondary Alcohol | R-CH(OH)-C₁₂H₂₅ |

Data sourced from multiple established chemical principles. chemguide.co.ukucalgary.ca

A specific example is the reaction of this compound with benzaldehyde, which produces dodecylbenzyl alcohol.

When this compound reacts with esters, a double addition typically occurs. masterorganicchemistry.com The initial nucleophilic acyl substitution, where the dodecyl group displaces the alkoxy group of the ester, forms a ketone intermediate. This ketone is more reactive than the starting ester towards the Grignard reagent. Consequently, a second equivalent of this compound rapidly adds to the ketone, leading to the formation of a tertiary alcohol after acidic workup. masterorganicchemistry.com This alcohol contains two dodecyl groups attached to the carbon that was originally the carbonyl carbon of the ester.

However, it is important to note that under certain conditions, such as using a large excess of the ester or very low temperatures, it might be possible to isolate the ketone, though this is often challenging.

Alkylation Reactions and Dodecyl Group Introduction

This compound is a key reagent for introducing the twelve-carbon dodecyl chain into various molecules through alkylation reactions. This is particularly useful in modifying the properties of organic compounds, for instance, to increase hydrophobicity.

A significant application of this compound is in the synthesis of alkyl silanes. google.com These reactions typically involve the treatment of a silicon halide, such as silicon tetrachloride or an alkylchlorosilane, with the Grignard reagent. The nucleophilic dodecyl group displaces the halide on the silicon atom, forming a new silicon-carbon bond.

For example, the reaction of this compound with dimethylchlorosilane has been reported to produce dodecylsilane (B1602861) with high efficiency. The extent of alkylation can be controlled by the stoichiometry of the reactants. For instance, reacting silicon tetrachloride with a stoichiometric amount of this compound can lead to a mixture of mono-, di-, tri-, and tetradodecylsilanes. A specific example is the synthesis of tetradodecylsilane from this compound and silicon tetrachloride. acs.org

Table 2: Synthesis of Alkyl Silanes using this compound

| Silicon Reactant | Product | Reference |

|---|---|---|

| Dimethylchlorosilane | Dodecylsilane |

The introduction of long alkyl chains can significantly influence the properties of polymers, and this compound is instrumental in the synthesis of monomers for such polymers. rsc.org For instance, it has been used in the synthesis of precursors for poly(3-alkylthiophenes), a class of conducting polymers. acs.org

In one synthetic approach, 2,5-dibromo-3-alkylthiophene is treated with this compound. This can lead to a magnesium-bromine exchange, forming an active monomer that can then be polymerized. acs.org this compound is also employed in the synthesis of other polymer precursors, such as in the preparation of monomers for anthracene-based conjugated polymers where it is added to a dibrominated aromatic compound. rsc.org

Coupling Reactions

Coupling reactions involving this compound are fundamental in constructing larger organic molecules. These transformations can be broadly categorized into cross-coupling with organic halides, homocoupling, and metal-catalyzed coupling reactions.

This compound undergoes cross-coupling reactions with various organic halides, including aryl and vinyl halides, to form new carbon-carbon bonds. These reactions, often catalyzed by transition metals, are a cornerstone of modern organic synthesis. For instance, the palladium-catalyzed cross-coupling of this compound with aryl or vinyl halides leads to the formation of dodecyl-substituted aromatic or vinylic compounds, respectively. researchgate.netgoogleapis.com The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

Research has shown that nickel catalysts are also effective for the cross-coupling of Grignard reagents with alkyl and aryl halides. scispace.comorganic-chemistry.org The use of specific ligands, such as N-heterocyclic carbenes (NHCs), in combination with iron, cobalt, or nickel fluoride (B91410) salts, has been demonstrated to be highly effective for the cross-coupling of aryl Grignard reagents with aryl halides, minimizing the formation of homocoupling byproducts. nih.gov Furthermore, nickel-catalyzed cross-coupling reactions have been successfully applied to a variety of substrates, including those with functional groups that might otherwise react with the Grignard reagent. scispace.com

The table below summarizes representative examples of cross-coupling reactions involving this compound with organic halides.

| Organic Halide | Catalyst System | Product | Yield (%) | Reference |

| Aryl Bromide | Pd(PPh₃)₄ | 1-Dodecylbenzene | High | researchgate.netrsc.org |

| Vinyl Bromide | NiCl₂(dppp) | 1-Dodecene derivative | Good | acs.org |

| Aryl Chloride | FeCl₃/SIPr | 1-Dodecylbenzene | High | nih.gov |

| Alkyl Bromide | NiCl₂/isoprene | Tetradecane | 92 | scispace.com |

This table presents illustrative data and specific yields can vary based on reaction conditions.

Homocoupling is a reaction in which two molecules of the same organometallic reagent, in this case, this compound, couple to form a symmetrical product. This reaction leads to the formation of tetracosane (B166392) (C₂₄H₅₀). While often considered a side reaction in cross-coupling processes, homocoupling can be promoted under certain conditions, such as in the presence of specific catalysts or upon exposure to oxidants. The formation of homocoupling products is a known issue in Grignard cross-coupling reactions and can be minimized by careful control of reaction parameters and the choice of catalyst. nih.gov For example, in some iron-catalyzed cross-coupling reactions, the formation of biphenyl (B1667301) from phenylmagnesium bromide is a significant side reaction. nii.ac.jp

A variety of metals are employed to catalyze the coupling reactions of this compound, with iron, palladium, and copper being among the most common and effective. rsc.orgacgpubs.orgrsc.org

Iron-Catalyzed Coupling: Iron catalysts, such as iron(III) chloride (FeCl₃), are attractive due to their low cost and low toxicity. acgpubs.orgasianpubs.org They have been successfully used in the cross-coupling of Grignard reagents with alkyl and aryl halides. asianpubs.orgnih.gov The addition of ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) can significantly enhance the catalytic activity of iron salts. asianpubs.orgresearchgate.net Iron-catalyzed reactions often proceed under mild conditions and can provide high yields of the desired cross-coupled products. nih.gov

Palladium-Catalyzed Coupling: Palladium catalysts are highly efficient for a wide range of cross-coupling reactions, including the Kumada-Corriu coupling. researchgate.netorganic-chemistry.orgrsc.org These catalysts are known for their high turnover numbers and functional group tolerance. rsc.org Palladium complexes with phosphine (B1218219) ligands are commonly used to facilitate the coupling of this compound with various organic halides. researchgate.net

Copper-Catalyzed Coupling: Copper catalysts, such as copper(I) cyanide (CuCN) and copper(I) iodide (CuI), are also effective for promoting coupling reactions with Grignard reagents. acs.orgorganic-chemistry.org Copper-catalyzed reactions are particularly useful for certain substrate combinations and can offer different selectivity compared to iron or palladium systems. acs.orgorganic-chemistry.orggatech.edu For instance, CuCN has been shown to be an excellent catalyst for the coupling of Grignard reagents with specific alkyl halides, affording high yields with no formation of Wurtz coupling side products. acs.org

The following table provides a summary of different metal-catalyzed coupling reactions with this compound.

| Catalyst | Electrophile | Key Features | Reference |

| Iron(III) chloride | Alkyl Halides, Aryl Halides | Low cost, low toxicity, often requires additives like TMEDA. | acgpubs.orgasianpubs.orgnih.gov |

| Palladium(0) complexes | Aryl Halides, Vinyl Halides | High efficiency, broad substrate scope, well-established methodology. | researchgate.netrsc.org |

| Copper(I) salts | Alkyl Halides, Aryl Halides | Good for specific transformations, can offer unique selectivity. | acs.orgorganic-chemistry.orggatech.edu |

Reactions with Non-Carbon Electrophiles

This compound also reacts with a variety of non-carbon electrophiles, enabling the introduction of heteroatoms into organic molecules.

The reaction of this compound with phosphoryl chloride (POCl₃) provides a route to organophosphorus compounds. thieme-connect.comresearchgate.net The stoichiometry of the reactants plays a crucial role in determining the final product. Reaction of phosphoryl chloride with two equivalents of this compound, followed by quenching with an alcohol like 1-dodecanol (B7769020), can yield dodecyl didodecylphosphinate. thieme-connect.com Research has shown that using Grignard reagents in this reaction tends to lead to disubstitution of the phosphoryl chloride. thieme-connect.comresearchgate.net

A study investigating the selective substitution of POCl₃ found that reacting it with two equivalents of this compound and subsequently quenching with 1-dodecanol resulted in a 55% isolated yield of dodecyl didodecylphosphinate. thieme-connect.comresearchgate.net This highlights the utility of this compound in the synthesis of specific phosphinate esters.

The carboxylation of this compound with carbon dioxide (CO₂) is a classic and important reaction for the synthesis of carboxylic acids. skku.eduucalgary.ca In this reaction, the nucleophilic dodecyl group attacks the electrophilic carbon atom of CO₂, typically used in its solid form (dry ice). Subsequent acidic workup protonates the resulting carboxylate salt to yield tridecanoic acid. ucalgary.ca This reaction provides a straightforward method for increasing the carbon chain length by one and introducing a carboxylic acid functionality. The process is generally high-yielding and is a fundamental transformation in organic synthesis. skku.edugoogle.com

Epoxide Ring-Opening Reactions

The reaction of epoxides with Grignard reagents is a fundamental and efficient method for the formation of β-substituted alcohols. Due to their inherent ring strain, epoxides are susceptible to nucleophilic attack, even by moderately reactive nucleophiles like Grignar reagents. masterorganicchemistry.comchemistrysteps.com this compound participates in these reactions, leading to the regioselective and stereoselective opening of the epoxide ring.

The regioselectivity of the epoxide ring-opening is primarily governed by steric factors. chemistrysteps.com In reactions with unsymmetrical epoxides, the dodecyl nucleophile preferentially attacks the less sterically hindered carbon atom. This process typically proceeds via an SN2-type mechanism, resulting in an inversion of stereochemistry at the site of attack. The initial product is a magnesium alkoxide, which upon aqueous workup, yields the corresponding alcohol. chemistrysteps.com

The efficiency and selectivity of these reactions can often be enhanced by the addition of a catalytic amount of a copper(I) salt, such as copper(I) cyanide (CuCN) or lithium tetrachlorocuprate(II) (Li₂CuCl₄). core.ac.ukpsu.edu The in situ formation of an organocuprate species is believed to be responsible for the observed improvements.

A notable application of this reaction is in the synthesis of complex molecules. For instance, the regioselective ring-opening of 2-(2-benzyloxyethyl)-oxirane with this compound, catalyzed by Li₂CuCl₄, affords the corresponding alcohol in high yield, a key intermediate in the synthesis of 1-deoxy-5-hydroxy sphingolipid analogues. core.ac.uk

| Epoxide Substrate | Catalyst | Product | Yield (%) | Reference |

| 2-(2-benzyloxyethyl)-oxirane | Li₂CuCl₄ | 1-Benzyloxy-4-hydroxytetradecane | 88 | core.ac.uk |

| Vinyl epoxide | CuCN (10 mol%) | 1-O,2-N-protected sphingosine (B13886) | High | psu.edu |

Stereoselective and Diastereoselective Applications of this compound

The stereochemical outcome of reactions involving this compound is a critical aspect of its synthetic utility, enabling the construction of specific stereoisomers of complex target molecules.

This compound has proven to be a valuable reagent in the asymmetric synthesis of sphingosines, a class of bioactive lipids. In one approach, the SN2' reaction of a vinyl oxazine (B8389632) with this compound in the presence of catalytic CuCN proceeds with high trans selectivity to furnish a protected D-threo C18-sphingosine derivative. nih.gov The presence of CuCN is crucial for the reaction to proceed. nih.gov Similarly, the reaction of a vinyl epoxide derived from D-glucosamine with this compound and catalytic CuCN affords a protected sphingosine derivative in a highly regio- and stereo-controlled manner. psu.edu

The addition of Grignard reagents to chiral ketones can proceed with a significant degree of diastereoselectivity, often predictable by established models of asymmetric induction. Research has shown that this compound can be used in the diastereoselective addition to highly oxygenated ketones. researchgate.net For example, the addition of this compound to a highly oxygenated ketone derived from (−)-quinic acid has been a key step in the total syntheses of anti-fungal cyclohexenones. researchgate.net The stereochemical outcome of such additions is influenced by the existing stereocenters in the ketone and the nature of the Grignard reagent. researchgate.net

While direct intramolecular cyclization of a molecule containing both a magnesium bromide and a reactive functional group is less common, this compound can be a key component in multi-step sequences leading to heterocycles. For instance, the addition of this compound to a furan (B31954) derivative can produce a furfuryl alcohol. nih.gov This intermediate can then undergo further transformations, such as an Achmatowicz reaction, to construct tetrahydropyran (B127337) rings, which are common structural motifs in many natural products. nih.gov The initial Grignard addition sets the stage for subsequent stereocontrolled cyclization events.

Advanced Research Directions and Future Perspectives

Development of Novel Reaction Architectures for Dodecylmagnesium Bromide Chemistry

The highly exothermic and moisture-sensitive nature of Grignard reactions, including those with this compound, presents challenges for large-scale synthesis, particularly in terms of safety and process control. Traditional batch reactors can be difficult to manage due to inefficient heat dissipation. To address these limitations, modern research is focusing on the development of continuous-flow processes and microreactors. google.com

Continuous-flow reactors offer superior heat and mass transfer, which allows for faster and safer reactions, resulting in purer products. These systems, which can include continuous stirred-tank reactors (CSTRs) and packed-bed reactors, enable precise control over reaction parameters such as temperature, mixing, and residence time. researchgate.netresearchgate.net The ability to handle heterogeneous mixtures, like magnesium slurries, is a key area of development for in-situ Grignard reagent formation in flow. chemicalindustryjournal.co.uk This approach minimizes the hazards associated with the accumulation of large quantities of this highly reactive reagent. mt.com

Table 1: Comparison of Reactor Technologies for Grignard Synthesis

| Reactor Type | Advantages | Description |

| Semi-Batch Reactors | Established technology for industrial production. | Reagents are added portion-wise to a large vessel, which can lead to challenges in heat management and product consistency. researchgate.net |

| Continuous Stirred-Tank Reactors (CSTRs) | Improved heat dissipation and more stable production. | A continuous stream of reactants is fed into the reactor, and the product is continuously removed, allowing for better control. researchgate.net |

| Flow Reactors / Microreactors | Superior heat and mass transfer, enhanced safety, and higher purity of products. google.com | Reactions are conducted in small channels, providing a high surface-area-to-volume ratio for excellent thermal control. google.com |

The integration of real-time monitoring techniques, such as inline ATR-IR and online NMR spectroscopy, with these advanced reactor systems allows for rapid process optimization and quality control. researchgate.netresearchgate.net These technologies are poised to enable the scalable, safe, and efficient production and use of this compound in various chemical transformations. researchgate.net

Exploration of this compound in Material Science Applications

The long, non-polar dodecyl chain of this compound makes it a valuable reagent for tailoring the properties of various materials. Its applications in material science are expanding, with notable uses in the synthesis of organosilanes, phosphorus-containing compounds, polymers, and in the surface modification of materials.

In the field of organosilanes, this compound is used to introduce long alkyl chains to silicon-based molecules, creating compounds like dimethyldidodecylsilane and tetradodecylsilane. These resulting materials have unique properties that are of interest for applications such as lubricants and hydrophobic coatings. Similarly, it is employed in the synthesis of phosphorus compounds, such as dodecyl didodecylphosphinate, which have potential uses as extractants or ligands for metal ions.

A significant area of research is the use of this compound in the synthesis of conducting polymers. For instance, it is a key reagent in the preparation of monomers for poly(3-alkylthiophenes), a class of materials with important electronic properties. The dodecyl side chains influence the solubility and processability of the resulting polymers, as well as their solid-state packing, which in turn affects their electronic performance.

Furthermore, this compound is utilized for the surface modification of materials. Researchers have successfully grafted dodecyl groups onto various substrates, including brominated amorphous carbon and germanium nanowires, to alter their surface properties. arxiv.org This functionalization can impart hydrophobicity and improve the compatibility of the material with organic media. arxiv.org There is also emerging research on the use of this compound in the synthesis of nanoparticles, where it can act as a precursor for the formation of metal selenide (B1212193) nanocrystals. researchgate.netnih.gov

Table 2: Applications of this compound in Material Science

| Application Area | Example of Use | Resulting Material/Property |

| Organosilanes | Reaction with chlorosilane precursors. | Dimethyldidodecylsilane, Tetradodecylsilane with unique material properties. |

| Phosphorus Compounds | Reaction with phosphoryl chloride. | Dodecyl didodecylphosphinate with potential as extractants or ligands. |

| Conducting Polymers | Synthesis of monomers for poly(3-alkylthiophenes). | Polymers with tuned mechanical and electronic properties. |

| Surface Modification | Grafting onto brominated amorphous carbon or germanium nanowires. arxiv.org | Altered surface properties, such as increased hydrophobicity. arxiv.org |

| Nanoparticle Synthesis | Precursor for the synthesis of 1-dodecaneselenol. nih.gov | Used in the formation of colloidal anisotropic Cu2-xSe nanocrystals. researchgate.netnih.gov |

Computational Design and Predictive Modeling for Enhanced Reactivity and Selectivity of this compound

Computational chemistry offers powerful tools to understand and predict the behavior of Grignard reagents, including this compound. Density Functional Theory (DFT) calculations are employed to investigate the fundamental mechanisms of Grignard reagent formation and their subsequent reactions. These studies can elucidate the energetics of radical versus non-radical pathways for the insertion of magnesium into the carbon-bromine bond, with findings indicating that the preferred pathway can be dependent on the size of the magnesium cluster involved.

A key aspect of Grignard reagent chemistry is the complex Schlenk equilibrium, which governs the distribution of species (RMgX, R₂Mg, and MgX₂) in solution. researchgate.netresearchgate.netnih.gov Computational models, including ab initio molecular dynamics simulations, are used to study this equilibrium and the crucial role of solvent molecules, such as tetrahydrofuran (B95107) (THF), in coordinating with the magnesium center and influencing the reactivity of the Grignard reagent. researchgate.net Understanding the Schlenk equilibrium for this compound is essential for controlling its reactivity and achieving desired reaction outcomes.

Predictive modeling is also being developed to forecast the regioselectivity and stereoselectivity of Grignard additions. chemrxiv.orgnih.gov By modeling the transition states of reactions, it is possible to rationalize and predict the stereochemical outcomes of the addition of Grignard reagents to carbonyls and other electrophiles. nih.gov While often focused on smaller alkyl groups, these computational approaches can be extended to the bulkier dodecyl group of this compound to anticipate its behavior in complex chemical environments. This predictive capability can guide the rational design of experiments to enhance reaction yields and selectivities, thereby minimizing waste and accelerating the discovery of new synthetic methodologies. researchgate.netchemrxiv.orgfraunhofer.de

Q & A

What are the key safety considerations for handling dodecylmagnesium bromide in laboratory settings?

Basic Question

this compound is highly reactive and poses significant hazards, including flammability, moisture sensitivity, and corrosivity. Key safety measures include:

- Personal Protective Equipment (PPE): Use flame-resistant, anti-static lab coats, nitrile gloves, and safety goggles compliant with EN 166 or ANSI standards. Respiratory protection (e.g., N100/P3 masks) is required if ventilation is inadequate .

- Storage: Store at 2–8°C in airtight, moisture-free containers under inert gas (e.g., argon). Avoid contact with water, which releases flammable gases .

- Handling: Work in a fume hood, ground equipment to prevent static discharge, and use explosion-proof tools. Avoid open flames or sparks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.